CB1 Allosteric Modulation: Bridging the Potency Gap of PSNCBAM-1 Progenitor
The biphenyl-urea derivative SC4a, a direct structural analog of 1-(4-Phenylphenyl)ethylurea, shows a marked improvement in CB1 binding affinity over the progenitor compound PSNCBAM-1. This establishes the general scaffold's potential for high potency, providing a key benchmark for evaluating 1-(4-Phenylphenyl)ethylurea [1].
| Evidence Dimension | CB1 Receptor Binding Affinity (EC50) |
|---|---|
| Target Compound Data | Quantitative data unavailable; inference based on structural analog SC4a |
| Comparator Or Baseline | PSNCBAM-1 EC50: 0.27 μM; Structural analog SC4a EC50: 0.043 μM [1] |
| Quantified Difference | SC4a demonstrates a ~6.3-fold improvement in binding affinity relative to PSNCBAM-1 [1]. |
| Conditions | [3H]CP55,940 binding assay at CB1 receptor, HEK293 cells transiently transfected with hCB1R [1]. |
Why This Matters
For researchers seeking high-affinity CB1 PAM scaffolds, this data provides a critical potency benchmark; 1-(4-Phenylphenyl)ethylurea must be assessed to determine if its specific substitution pattern matches or exceeds this affinity.
- [1] Gado, F., et al. (2017). Novel analogs of PSNCBAM-1 as allosteric modulators of cannabinoid CB1 receptor. Bioorganic & Medicinal Chemistry, 25(24), 6427–6434. Table 1. View Source
